molecular formula C12H15NO3 B3180349 2-(6,7-dimethoxy-1H-indol-3-yl)ethanol CAS No. 153718-67-3

2-(6,7-dimethoxy-1H-indol-3-yl)ethanol

Cat. No.: B3180349
CAS No.: 153718-67-3
M. Wt: 221.25 g/mol
InChI Key: KQBHULYEXQYCCT-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-1H-indol-3-yl)ethanol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by an indole ring substituted with two methoxy groups at positions 6 and 7 and an ethanol group at position 3. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-1H-indol-3-yl)ethanol typically involves the reaction of 6,7-dimethoxyindole with an appropriate ethylating agent. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the use of chloroacetic acid derivatives in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethoxy-1H-indol-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6,7-dimethoxy-1H-indol-3-yl)ethanol has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-1H-indol-3-yl)ethanol involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors and enzymes, leading to diverse biological effects. For example, it can inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,7-dimethoxy-1H-indol-3-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 6 and 7 enhances its stability and reactivity compared to other indole derivatives .

Properties

IUPAC Name

2-(6,7-dimethoxy-1H-indol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-10-4-3-9-8(5-6-14)7-13-11(9)12(10)16-2/h3-4,7,13-14H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBHULYEXQYCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CN2)CCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6,7-dimethoxy-1H-indol-3-yl)ethanol
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Reactant of Route 6
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